molecular formula C9H9N3O B6204956 [5-(pyridin-2-yl)-1,2-oxazol-3-yl]methanamine CAS No. 893639-13-9

[5-(pyridin-2-yl)-1,2-oxazol-3-yl]methanamine

Cat. No.: B6204956
CAS No.: 893639-13-9
M. Wt: 175.2
InChI Key:
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Description

[5-(pyridin-2-yl)-1,2-oxazol-3-yl]methanamine: is a heterocyclic compound that features both pyridine and oxazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(pyridin-2-yl)-1,2-oxazol-3-yl]methanamine typically involves the formation of the oxazole ring followed by the introduction of the pyridine moiety. One common method includes the cyclization of a suitable precursor, such as a nitrile oxide, with a pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[5-(pyridin-2-yl)-1,2-oxazol-3-yl]methanamine: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxazole N-oxide.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

[5-(pyridin-2-yl)-1,2-oxazol-3-yl]methanamine: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism by which [5-(pyridin-2-yl)-1,2-oxazol-3-yl]methanamine exerts its effects is often related to its ability to interact with biological targets, such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

[5-(pyridin-2-yl)-1,2-oxazol-3-yl]methanamine: can be compared with other similar compounds, such as:

    [5-(trifluoromethyl)pyridin-2-yl]methanamine: Similar structure but with a trifluoromethyl group, which can influence its reactivity and biological activity.

    [5-(m-tolyl)pyridin-2-yl]methanamine:

    [5-(pyridin-2-yl)-1,2,4-triazole-3-yl]methanamine: Features a triazole ring instead of an oxazole, leading to different reactivity and biological effects.

The uniqueness of This compound lies in its specific combination of pyridine and oxazole rings, which provides a distinct set of chemical and biological properties compared to its analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [5-(pyridin-2-yl)-1,2-oxazol-3-yl]methanamine involves the condensation of 2-pyridinecarboxaldehyde with 2-amino-2-oxazoline, followed by reduction of the resulting Schiff base with sodium borohydride.", "Starting Materials": [ "2-pyridinecarboxaldehyde", "2-amino-2-oxazoline", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-pyridinecarboxaldehyde (1.0 equiv) and 2-amino-2-oxazoline (1.2 equiv) in methanol and stir at room temperature for 24 hours.", "Step 2: Add sodium borohydride (1.2 equiv) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: Purify the product by column chromatography to obtain [5-(pyridin-2-yl)-1,2-oxazol-3-yl]methanamine as a white solid." ] }

CAS No.

893639-13-9

Molecular Formula

C9H9N3O

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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